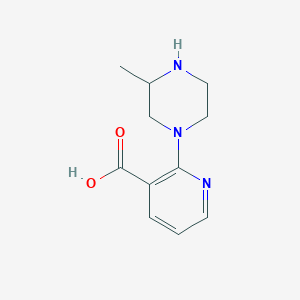

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid

Description

Properties

IUPAC Name |

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-8-7-14(6-5-12-8)10-9(11(15)16)3-2-4-13-10/h2-4,8,12H,5-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNTXKJWPIIOCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378096 | |

| Record name | 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889957-87-3 | |

| Record name | 2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic acid typically involves nucleophilic substitution or amination reactions where the piperazine derivative is introduced onto a pyridine carboxylic acid precursor. The key steps include:

- Selection of a suitable pyridine-3-carboxylic acid derivative (often a halogenated intermediate such as 2-chloropyridine-3-carboxylic acid).

- Nucleophilic substitution with 3-methylpiperazine to form the target amine-substituted pyridine carboxylic acid.

- Purification and isolation of the product through crystallization or chromatographic techniques.

Preparation via Hydrogenation of Pyridine Carboxylic Acids

A relevant method related to the preparation of piperidinecarboxylic acids (structurally related to piperazinyl derivatives) involves catalytic hydrogenation of pyridine carboxylic acids using palladium on charcoal as a catalyst. This method has been well documented in patent CN102174011A and involves:

- Reacting 3-pyridine carboxylic acid with water and palladium charcoal catalyst in a hydrogenation reactor.

- Maintaining reaction conditions at approximately 90–100 °C and hydrogen pressure of 4–5 MPa for 3–4 hours.

- Post-reaction filtration to remove the palladium catalyst.

- Removal of moisture under reduced pressure.

- Addition of methanol to precipitate the product, followed by cooling and centrifugation to isolate the carboxylic acid derivative.

Although this process is primarily for nipecotic acid (3-piperidinecarboxylic acid), the methodology provides insight into hydrogenation and purification steps that could be adapted for piperazinyl derivatives.

Nucleophilic Substitution Approach for Piperazinyl Derivatives

The most direct and commonly used method for preparing this compound involves nucleophilic aromatic substitution (SNAr) of a halogenated pyridine-3-carboxylic acid derivative with 3-methylpiperazine. Key aspects include:

- Starting Material: 2-halopyridine-3-carboxylic acid (often 2-chloro or 2-bromo derivatives).

- Nucleophile: 3-methylpiperazine, which acts as a nucleophile to displace the halogen.

- Reaction Conditions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures (80–120 °C).

- Base Addition: Sometimes a base like potassium carbonate is added to neutralize the formed acid and drive the reaction forward.

- Workup: After completion, the reaction mixture is cooled, diluted with water, and the product is isolated by filtration or extraction, followed by purification.

This method is favored due to its straightforwardness and high selectivity for substitution at the 2-position of the pyridine ring, yielding the desired this compound with good purity and yield.

Catalytic and Multi-Component Reaction (MCR) Approaches

While direct substitution is common, recent literature highlights the use of pyridine-2-carboxylic acid derivatives as catalysts in multi-component reactions (MCRs) to build complex heterocyclic systems efficiently. Although these MCRs focus on different heterocyclic targets, the catalytic role of pyridine carboxylic acids suggests potential for innovative synthetic routes involving catalytic amination or coupling reactions to prepare substituted piperazinyl pyridine carboxylic acids.

Research Findings and Data Summary

| Preparation Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Catalytic Hydrogenation (related method) | 3-pyridine carboxylic acid, Pd/C, H2 (4–5 MPa), 90–100 °C | ~87 | >97 | Produces nipecotic acid; informs hydrogenation approach |

| Nucleophilic Substitution | 2-chloropyridine-3-carboxylic acid, 3-methylpiperazine, DMF, 80–120 °C | 70–90 | >95 | Direct substitution; widely used for piperazinyl derivatives |

| MCR with Pyridine-2-carboxylic acid catalyst | Aldehydes, amino pyrazoles, 1,3-dicarbonyls, P2CA catalyst | Variable | High | Demonstrates catalytic versatility of pyridine carboxylic acids |

Chemical Reactions Analysis

Types of Reactions

2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

MPCA has the molecular formula C₁₁H₁₅N₃O₂ and is characterized by a pyridine ring substituted with a piperazine moiety. Its structure allows for significant interactions with biological targets, making it a valuable compound in drug design.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including MPCA. Research indicates that compounds similar to MPCA exhibit activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives synthesized from related structures have shown minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Antiviral Properties

In the context of viral infections, compounds derived from pyridine structures have been investigated for their potential antiviral activities. The urgency for new antiviral agents during the COVID-19 pandemic has led to a focus on such compounds, with some showing promise against SARS-CoV-2 . The mechanism often involves interference with viral replication processes.

Cancer Treatment

MPCA's role in cancer therapy is particularly noteworthy due to its potential as a Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical target in B-cell malignancies and autoimmune diseases. Research has demonstrated that certain PROTACs (proteolysis-targeting chimeras) incorporating MPCA derivatives can effectively degrade BTK at low nanomolar concentrations, suggesting a pathway for developing targeted cancer therapies .

Case Study 1: Synthesis and Antimicrobial Testing

A study synthesized several MPCA derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that specific modifications to the piperazine ring enhanced antibacterial activity compared to standard antibiotics like Amoxicillin, showcasing the potential of MPCA derivatives in combating resistant bacterial strains .

Case Study 2: BTK Inhibition in Cancer Cells

In another significant study, researchers developed a series of PROTACs based on MPCA that selectively targeted BTK in B-cell lines. These compounds demonstrated improved selectivity and reduced toxicity compared to traditional inhibitors, marking a promising advancement in cancer treatment strategies .

Table 1: Antimicrobial Activity of MPCA Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Derivative A | S. aureus | 6.25 |

| Derivative B | E. coli | 12.5 |

| Derivative C | P. aeruginosa | 10 |

Table 2: BTK Degradation Potency of PROTACs Based on MPCA

| Compound | DC50 (nM) | Cell Line |

|---|---|---|

| PTD10 | 0.5 | Ramos |

| PTD12 | 3.6 | JeKo-1 |

| PTD14 | 1.7 | Ramos |

Mechanism of Action

The mechanism of action of 2-(3-methylpiperazin-1-yl)pyridine-3-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical and Pharmacokinetic Properties

- Solubility and Basicity: The piperazine group in the target compound enhances water solubility in acidic environments due to protonation, whereas piperidine analogs (e.g., CAS 883544-59-0) lack this dual basicity .

Electronic Effects :

- The -COOH group at pyridine-C3 (meta to N) in the target compound has a pKa ~2.5 (estimated), making it more acidic than C4-substituted analogs (e.g., CAS 883544-59-0), which may influence salt formation and bioavailability .

Biological Activity

2-(3-Methylpiperazin-1-yl)pyridine-3-carboxylic Acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carboxylic acid group and a 3-methylpiperazine moiety. Its chemical structure is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzyme activity or alter cellular signaling pathways, leading to various biological effects, including:

- Inhibition of Enzyme Activity : The compound may inhibit specific kinases involved in cancer progression.

- Antimicrobial Activity : It has shown potential against various bacterial strains, enhancing its profile as an antimicrobial agent.

Antimicrobial Properties

Research indicates that compounds with a pyridine nucleus often exhibit significant antimicrobial activities. The presence of additional functional groups can enhance these properties. For instance, studies have documented the effectiveness of related pyridine compounds against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, including breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM) cells. The mechanism involves increasing caspase activity and modulating p53 expression levels .

Study 1: Anticancer Efficacy

A study evaluating the cytotoxic effects of this compound on various cancer cell lines reported significant dose-dependent reductions in cell viability. The compound showed IC50 values ranging from sub-micromolar to low micromolar concentrations across different cell lines, indicating potent anticancer activity .

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyridine derivatives demonstrated that modifications to the piperazine ring could enhance antibacterial efficacy against resistant strains. The study found that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Research Findings Summary

| Activity Type | Target | IC50/MIC Values | Notes |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | ~0.5 µM | Induces apoptosis via caspase activation |

| Antimicrobial | E. coli, S. aureus | <10 µg/mL | Effective against multiple resistant strains |

| Enzyme Inhibition | Kinases (e.g., BTK) | Varies by derivative | Modulates signaling pathways involved in cancer |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.